Methyl 4-chloro-2-methylphenoxyacetate

概要

説明

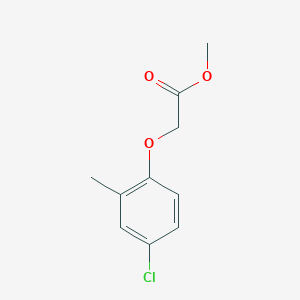

Methyl 4-chloro-2-methylphenoxyacetate (CAS: 2436-73-9, C₁₀H₁₁ClO₃, molecular weight: 214.646 g/mol) is the methyl ester of the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). It is widely used in agriculture for controlling broadleaf weeds due to its auxin-mimicking activity, which disrupts plant growth . Structurally, it consists of a chlorinated aromatic ring with a methyl group at the 2-position and an acetoxy-methyl ester side chain (Fig. 1). Recent advancements include its incorporation into chitosan/tripolyphosphate nanoparticles for controlled herbicide delivery, enhancing environmental safety by reducing runoff .

Key characteristics:

- Mode of Action: Mimics natural auxins, causing uncontrolled cell division in plants.

- Degradation: Metabolized by soil bacteria (e.g., Pseudomonas spp. and Cupriavidus necator JMP134) via side-chain cleavage and ring-fission pathways .

- Environmental Impact: Persistence varies with microbial activity; degradation intermediates include glyoxylate and 5-chloro-3-methylcatechol .

作用機序

Target of Action

MCPA methyl ester, also known as MCPA-methyl or Methyl 4-chloro-2-methylphenoxyacetate, primarily targets broad-leaf weeds in pasture and cereal crops . It acts as an auxin, a class of plant growth hormones that naturally exist in plants .

Mode of Action

MCPA methyl ester operates as a systemic post-emergence phenoxy herbicide . It acts as a plant growth regulator, controlling broadleaf weeds by stimulating nucleic acid and protein synthesis . This stimulation impacts cell division and respiration, leading to malformed leaves, stems, and roots .

Biochemical Pathways

The biochemical pathways affected by MCPA methyl ester involve the disruption of normal plant growth processes. By mimicking the action of auxin, MCPA interferes with the plant’s hormonal balance, leading to uncontrolled growth and eventually plant death .

Pharmacokinetics

The pharmacokinetics of MCPA methyl ester involves its absorption, distribution, metabolism, and excretion (ADME) in the environment. MCPA methyl ester has low solubility in water, which reduces the chance of water pollution . It can degrade in soil through biological and biotic mechanisms, further reducing environmental pollution .

Result of Action

The result of MCPA methyl ester’s action is the effective control of broadleaf weeds. By disrupting normal plant growth, MCPA causes the weeds to die, thereby protecting the desired crops .

Action Environment

The efficacy and stability of MCPA methyl ester can be influenced by environmental factors. For instance, it has been found to be an effective solution for hard-to-control weeds in low humidity areas . Its application can be done by either ground or aerial application equipment, suggesting its stability and efficacy in diverse environmental conditions .

生化学分析

Biochemical Properties

The role of Methyl 4-chloro-2-methylphenoxyacetate in biochemical reactions is primarily as an auxin, a type of plant growth hormone . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The nature of these interactions is complex and can vary depending on the specific biological context .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the type of cell and the concentration of the compound.

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These actions at the molecular level allow the compound to exert its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that can involve various transporters or binding proteins . It can also have effects on its localization or accumulation within cells.

Subcellular Localization

The subcellular localization of this compound can influence its activity or function. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

Methyl 4-chloro-2-methylphenoxyacetate, commonly known as MCPA, is a systemic herbicide widely used for controlling broadleaf weeds in various agricultural settings. This article explores its biological activity, including its effects on human health, environmental impact, and mechanisms of action.

MCPA is classified as a phenoxy herbicide. Its chemical structure allows it to mimic the plant growth hormone auxin, leading to uncontrolled growth in susceptible plants. This results in symptoms such as stem curling and leaf wilting, ultimately causing plant death. MCPA is absorbed primarily through the leaves and translocated to the meristems, where it disrupts normal growth processes .

Acute Toxicity

MCPA exhibits significant acute toxicity. In laboratory studies, exposure to high doses has resulted in symptoms such as nausea, vomiting, diarrhea, and abdominal pain in humans. Animal studies have shown that doses as high as 6000 mg/kg can lead to severe health effects, including liver and kidney damage, as well as neurological symptoms like muscle twitching and convulsions .

Chronic Toxicity

Chronic exposure to MCPA has been linked to various health issues. Long-term studies indicate potential liver and kidney damage, with evidence suggesting it may act as a teratogen in animal models. The substance has also been classified as possibly carcinogenic to humans (Group 2B) due to its structural similarities with other known carcinogens .

Case of Fatal Intoxication

A notable case documented in the Journal of Analytical Toxicology involved a 23-year-old male who died from acute MCPA poisoning after ingestion. Toxicological analysis revealed high concentrations of MCPA in various body fluids and tissues, confirming its lethal effects . This case highlights the severe risks associated with accidental or intentional ingestion of this herbicide.

Environmental Impact

MCPA is highly mobile in soils and can contaminate groundwater. Its degradation products, particularly 4-chloro-2-methylphenol (MCP), are also toxic to aquatic organisms. Biodegradation studies indicate that certain soil microorganisms can metabolize MCPA into less harmful substances, but these processes can vary significantly depending on environmental conditions .

Biological Activity Summary Table

| Aspect | Details |

|---|---|

| Chemical Structure | This compound (MCPA) |

| Mode of Action | Mimics auxin; causes uncontrolled plant growth |

| Acute Toxicity Symptoms | Nausea, vomiting, diarrhea, abdominal pain |

| Chronic Effects | Liver/kidney damage; possible teratogenicity; potential carcinogenicity |

| Environmental Risks | Soil mobility; potential groundwater contamination; toxicity to aquatic life |

| Biodegradation | Microbial degradation pathways identified; formation of MCP |

Research Findings

- Toxicokinetics : Studies show that MCPA is rapidly absorbed and distributed in the body following ingestion. It undergoes metabolic conversion primarily in the liver .

- Genotoxicity : While some studies have indicated potential genotoxic effects through DNA binding in animal models, recent assessments suggest that MCPA does not exhibit mutagenic properties under standardized tests .

- Metabolism : Research indicates that MCPA is metabolized into several metabolites, including MCP and others that may possess varying degrees of biological activity. The metabolic pathway involves enzymatic reactions facilitated by cytochrome P450 enzymes .

科学的研究の応用

Agricultural Chemicals

Herbicidal Properties

Methyl 4-chloro-2-methylphenoxyacetate is recognized as an effective herbicide, particularly for controlling broadleaf weeds. Its selective action minimizes harm to desirable crops, making it a valuable tool for sustainable agriculture. The compound acts post-emergence, allowing farmers to manage unwanted vegetation without adversely affecting crop health .

Case Study: Efficacy Against Weeds

Research has demonstrated that formulations containing this compound significantly reduce weed biomass in various crops. A study evaluating its effectiveness against common agricultural weeds showed a reduction in weed populations by over 70% when applied at recommended dosages .

Pharmaceutical Development

Intermediate in Drug Synthesis

In medicinal chemistry, this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It aids researchers in developing new drugs that exhibit improved efficacy and safety profiles .

Case Study: Synthesis of Antimicrobial Agents

A collaborative study highlighted the use of this compound in synthesizing novel antimicrobial agents. The derivatives produced showed promising activity against resistant bacterial strains, indicating the compound's potential in pharmaceutical applications .

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies

this compound is utilized in biochemical research to explore enzyme inhibition and receptor binding mechanisms. It provides insights into biochemical pathways and potential therapeutic targets, facilitating advancements in drug discovery .

Data Table: Biochemical Studies Overview

Material Science

Specialty Coatings and Polymers

In material science, this compound is incorporated into specialty coatings and polymers to enhance properties such as durability and resistance to environmental factors. Its inclusion improves the performance characteristics of these materials under various conditions .

Environmental Studies

Impact Assessment on Ecosystems

Researchers utilize this compound to assess its impact on ecosystems, contributing to understanding chemical behavior in soil and water systems. This knowledge is crucial for developing strategies for environmental protection and sustainable agricultural practices .

Case Study: Soil Microbial Impact

A study examining the degradation of this compound by soil microorganisms revealed significant insights into its environmental fate. The research identified key microbial strains capable of degrading the compound, highlighting its potential ecological risks and benefits .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-chloro-2-methylphenoxyacetate in a laboratory setting?

- Methodology : The compound can be synthesized via ion exchange reactions. For example, reacting (4-chloro-2-methylphenoxy)acetic acid with benzyldodecyldimethylammonium bromide in the presence of KOH. The process involves heating at 50°C for 15 minutes, followed by solvent extraction (chloroform) and purification under reduced pressure. Yields typically exceed 95% .

- Key Considerations : Ensure stoichiometric equivalence of reactants and monitor reaction completion via chloride/bromide ion detection (AgNO₃ test). Proper drying (60°C, 24 h) is critical to achieve high purity .

Q. How can researchers ensure accurate characterization of this compound using spectroscopic techniques?

- Analytical Workflow :

- ¹H NMR : Key peaks include δ 3.29 ppm (s, 6H, N(CH₃)₂), δ 5.04 ppm (q, J = 4.8 Hz, 2H, CH₂), and aromatic proton signals between δ 7.26–7.85 ppm .

- ¹³C NMR : Critical resonances at δ 49.85 ppm (quaternary carbons) and δ 126.86–133.80 ppm (aromatic carbons) confirm structural integrity .

- Purity Validation : Use HPLC (≥98% purity) and compare with reference standards (e.g., CAS 2436-73-9) .

Advanced Research Questions

Q. What methodological considerations are critical when studying the environmental biodegradation of this compound in soil systems?

- Experimental Design :

- Isotopic Labeling : Incorporate ¹³C-labeled analogs (e.g., [C₁₂-BA][MCPA*]) to track mineralization pathways via NMR or mass spectrometry .

- Soil Interaction Studies : Adjust experimental duration (weeks to months) to account for microbial adaptation. Monitor metabolites like 4-chloro-2-methylphenol and acetic acid derivatives using LC-MS/MS .

- Data Interpretation : Compare degradation rates across soil types (e.g., clay vs. sandy soils) and validate results against control samples to distinguish abiotic vs. biotic processes .

Q. How can this compound be functionalized in bifunctional ionic liquids (ILs) for dual herbicidal-antimicrobial applications?

- Synthetic Strategy : Combine the compound with anions like L-tryptophanate via double-salt IL synthesis. Characterize ILs using FTIR (ester C=O stretch at ~1740 cm⁻¹) and thermogravimetric analysis (TGA) to assess stability .

- Bioactivity Testing :

- Herbicidal Activity : Evaluate inhibition of plant growth (e.g., Arabidopsis thaliana) at concentrations of 0.1–1.0 mM.

- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., Bacillus subtilis) using agar diffusion assays .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Best Practices :

- Engineering Controls : Use fume hoods to maintain airborne concentrations below OSHA-recommended limits (e.g., <1 mg/m³) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and lab coats. Decontaminate clothing separately to avoid cross-contamination .

- Emergency Measures : Install eyewash stations and showers. In case of skin contact, wash immediately with pH-neutral soap .

類似化合物との比較

Comparison with Structurally Similar Compounds

2,4-Dichlorophenoxyacetic Acid (2,4-D)

Structure: Contains two chlorine atoms at the 2- and 4-positions of the phenoxy ring and an acetic acid side chain. Applications: Broad-spectrum herbicide; shares auxin-like activity with MCPA. Degradation Pathway: Degraded by Cupriavidus necator JMP134 via α-ketoglutarate-dependent dioxygenases, yielding 2,4-dichlorophenol and glyoxylate . Key Differences:

- Environmental Persistence : 2,4-D exhibits longer soil persistence than MCPA due to its additional chlorine atom, which slows microbial degradation .

- Toxicity : Higher mammalian toxicity (LD₅₀ ~ 300 mg/kg in rats) compared to MCPA (LD₅₀ ~ 700 mg/kg) .

| Parameter | MCPA Methyl Ester | 2,4-D |

|---|---|---|

| Molecular Weight | 214.646 g/mol | 221.04 g/mol |

| Chlorine Substitution | 4-Cl, 2-CH₃ | 2-Cl, 4-Cl |

| Primary Degraders | Pseudomonas spp. | Cupriavidus spp. |

| Key Metabolite | Glyoxylate | 2,4-Dichlorophenol |

4-Chloro-2-Methylphenoxypropionic Acid (MCPP)

Structure : Propionic acid side chain instead of acetic acid.

Applications : Selective herbicide for grassy weeds; less potent than MCPA.

Degradation : Similar ring-fission pathway but produces lactone intermediates distinct from MCPA .

Key Differences :

- Plant Selectivity: MCPP targets monocots more effectively due to side-chain length affecting membrane permeability .

- Ionic Liquid Formulations : Often combined with MCPA in double-salt ionic liquids (DSHILs) to enhance herbicidal efficacy and reduce resistance .

Clofibrate (Ethyl Chlorophenoxyisobutyrate)

Structure: Ethyl ester of a chlorophenoxyisobutyric acid. Metabolic Effects: Induces peroxisome proliferation in rodents, linked to hepatocarcinogenicity . Key Differences:

- Toxicity Profile : Clofibrate increases gallbladder cholesterol levels in hamsters, whereas MCPA elevates secondary bile acids, suggesting divergent cholesterol catabolism pathways .

4-Hydroxyphenoxyacetate

Structure : Hydroxyl group at the 4-position instead of chlorine.

Degradation Pathway : Side chain released as glycolate (vs. glyoxylate in MCPA) via hemiketal intermediates .

Key Differences :

- Mechanism: MCPA degradation involves Fe²⁺-dependent lactonizing enzymes, whereas 4-hydroxyphenoxyacetate utilizes benzoquinone reductases .

- Stability: 4-Hydroxyphenoxyacetate forms stable hydroquinone, while MCPA generates reactive chlorinated intermediates .

特性

IUPAC Name |

methyl 2-(4-chloro-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWERIRLJUWTNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179100 | |

| Record name | MCPA-methyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-73-9 | |

| Record name | MCPA methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MCPA-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPA-methyl [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-chloro-2-methylphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MCPA-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM4042HZ0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。